molecular formula C6H11Br B2654644 (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane CAS No. 1932107-29-3

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

Cat. No.: B2654644
CAS No.: 1932107-29-3
M. Wt: 163.058
InChI Key: NWPQBWPIBCOXRW-RITPCOANSA-N
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Description

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group at the first carbon and an ethyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an ethyl-substituted alkene with a bromomethylating agent under controlled conditions. The reaction may require the presence of a catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product through techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted cyclopropanes.

    Oxidation Reactions: Products may include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: The primary product is the corresponding methylcyclopropane derivative.

Scientific Research Applications

Chemistry: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: Research into the biological activity of cyclopropane derivatives has shown potential applications in medicinal chemistry. Compounds similar to this compound may exhibit biological activity, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane involves its reactivity with various chemical reagents. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group.

    (1R,2R)-1-(Chloromethyl)-2-ethylcyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    (1R,2R)-1-(Bromomethyl)-2-propylcyclopropane: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: (1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromomethyl and ethyl groups on the cyclopropane ring allows for diverse chemical transformations and applications.

Properties

IUPAC Name

(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPQBWPIBCOXRW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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